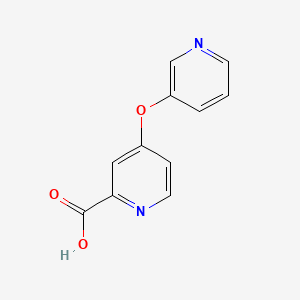

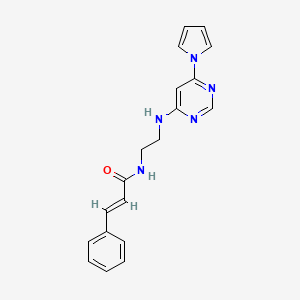

4-(吡啶-3-氧基)吡啶-2-羧酸

描述

“4-(Pyridin-3-yloxy)pyridine-2-carboxylic acid” is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acid is a group of organic compounds which are monocarboxylic derivatives of pyridine .

Synthesis Analysis

The synthesis of pyridine carboxylic acid derivatives has been studied . In one work, squaric acid was used as a coformer to pyridine carboxylic acid cocrystallization . Three newly prepared complexes were an example of a salt–cocrystal continuum .Molecular Structure Analysis

The molecular structure of pyridinecarboxylic acid derivatives has been analyzed . X-ray structural analysis showed that picolinic acid exists in one of the complexes as a zwitterion . In turn, pyridine carboxylic acids in two other complexes are in a cationic form .Chemical Reactions Analysis

The chemical reactions involving pyridine-2-carboxylic acid have been studied . Green synthesis of pyrazolo[3,4-b]quinolinones was designed using bioproduct pyridine-2-carboxylic acid (P2CA) as a green and efficient catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of pyridinecarboxylic acid derivatives have been analyzed . All isomers share the molecular weight 123.11 g/mol and the chemical formula C6H5NO2 . The high thermal stability of novel squaric acid complexes was confirmed by thermogravimetric and differential scanning calorimetry methods .科学研究应用

文库生成和转化通过康比斯型反应生成了一系列稠合吡啶-4-羧酸,展示了这些化合物的多功能性。文库成员经历了各种转化,例如酰胺偶联、酯化和杂环化,突出了吡啶-4-羧酸在合成化学中的化学适应性(Volochnyuk et al., 2010)。

光谱表征和抗菌活性4-(吡啶-3-氧基)吡啶-2-羧酸及其衍生物通过光谱技术和 DFT 计算进行表征,提供了对其结构和电子性质的详细见解。这些化合物对各种细菌菌株表现出显着的抗菌活性,并与 DNA 相互作用,表明它们在生物医学应用中的潜力(Tamer et al., 2018)。

杂环合成使用 4-吡啶羧酸开发了一种吡唑并[1,5-a]吡啶-5-羧酸的有效合成方法,强调了吡啶羧酸作为复杂杂环合成前体的重要作用,这些杂环在各种化学领域中很有价值(Ku, 2015)。

工业应用中的反应萃取对吡啶-2-羧酸反应萃取的研究揭示了使用无毒萃取剂-稀释剂体系从稀水溶液(如发酵液)中回收羧酸的潜力。这对生产药物、除草剂和营养补充剂具有重要意义(Datta & Kumar, 2014)。

配合物的形成和磁性研究了吡啶-2,4,6-三羧酸与 Zn(II) 盐在不同条件下的反应性,导致配位聚合物和金属大环配合物的形成。这些发现对于理解这些配合物的配位化学和潜在的磁性至关重要(Ghosh et al., 2004)。

新型合成技术探索了新型三组分合成的范围,提供了一种生产各种功能化吡啶衍生物的方法。这些衍生物可用作进一步反应的前体,例如钯催化的 Suzuki 偶联,扩大了吡啶羧酸在复杂有机合成中的用途(Dash et al., 2007)。

作用机制

Target of Action

These include GSK3 inhibitors, tubulin inhibitors, phosphoinositide 3-kinase inhibitors, and potassium channel openers .

Mode of Action

It’s worth noting that the reaction of related compounds proceeds through the carbocation intermediate .

Biochemical Pathways

Related compounds such as pyrazolo[3,4-b]quinolinones are known to affect various biochemical pathways due to their interaction with multiple biological targets .

Result of Action

Related compounds such as pyrazolo[3,4-b]quinolinones are known to have antileishmanial activity against amastigotes, antimicrobial activity, and antiproliferative activity .

未来方向

属性

IUPAC Name |

4-pyridin-3-yloxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-11(15)10-6-8(3-5-13-10)16-9-2-1-4-12-7-9/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCRNQQMRVBLNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=CC(=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2-azepan-1-yl-2-oxoethyl)-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2358073.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)piperidine-2-carboxamide](/img/structure/B2358074.png)

![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2358080.png)

![N-(3-methoxybenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2358081.png)

![4-methyl-3-(methylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2358083.png)

![3-Phenyl-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2358087.png)

![1-[4-(aminomethyl)phenyl]-N,N-dimethylmethanesulfonamide](/img/structure/B2358088.png)

![N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2358090.png)

![N-[[4-(Trifluoromethoxy)phenyl]methyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2358093.png)